molecular formula C16H14N4OS B12530000 3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12530000
M. Wt: 310.4 g/mol
InChI Key: VAHZYTFQYUZSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects . For example, it may inhibit carbonic anhydrase or cholinesterase, contributing to its antimicrobial and anticancer activities .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4OS/c1-21-13-10-6-5-9-12(13)14-17-18-16-20(14)19-15(22-16)11-7-3-2-4-8-11/h2-10,15,19H,1H3

InChI Key

VAHZYTFQYUZSSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.